5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole
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Overview
Description
5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole is a complex organic compound characterized by the presence of multiple functional groups, including a pyrazole ring, trifluoromethyl groups, and a benzoyloxyimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The benzoyloxyimino moiety is then introduced through a condensation reaction with the appropriate benzoyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoyloxyimino moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the benzoyloxyimino moiety, resulting in different chemical and biological properties.
3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole: Lacks the chlorine atom, which may affect its reactivity and interactions with molecular targets.
Uniqueness
The presence of both trifluoromethyl groups and the benzoyloxyimino moiety in 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole makes it unique compared to similar compounds. These functional groups contribute to its enhanced stability, reactivity, and potential biological activity .
Properties
IUPAC Name |
[(E)-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6N3O2/c1-24-11(15)9(10(23-24)14(19,20)21)6-22-26-12(25)7-3-2-4-8(5-7)13(16,17)18/h2-6H,1H3/b22-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBAVVCBTMYEBF-GEVRCRHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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